REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19])[C:5]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:6].C(=O)([O-])[O-].[K+].[K+].Br[CH2:28][CH:29]=[CH2:30]>C(#N)C>[CH2:30]([O:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19])[C:5]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:6])[CH:29]=[CH2:28] |f:1.2.3|
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Name
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|
Quantity
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4.5 g
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Type
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reactant
|
Smiles
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OC=1C=C(C(=O)OCC2=CC=CC=C2)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
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75 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
6.83 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.9 mL
|
Type
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reactant
|
Smiles
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BrCC=C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
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3 h
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC=1C=C(C(=O)OCC2=CC=CC=C2)C=CC1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.86 g | |
YIELD: PERCENTYIELD | 94.2% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |